10-Undecynoate

Description

Properties

Molecular Formula |

C11H17O2- |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

undec-10-ynoate |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13)/p-1 |

InChI Key |

OAOUTNMJEFWJPO-UHFFFAOYSA-M |

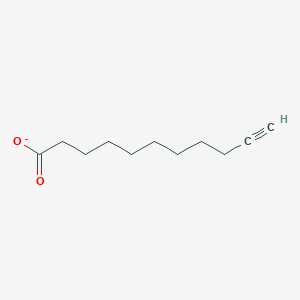

Canonical SMILES |

C#CCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Undecynoate can be synthesized through several methods. One common approach involves the esterification of 10-undecynoic acid with methanol or other alcohols in the presence of acid catalysts. The reaction typically requires refluxing the mixture to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of ethyl 10-undecenoate using catalysts such as copper-deposited vanadium pentoxide. This method is efficient and allows for the conversion of plant oils to fine chemicals .

Chemical Reactions Analysis

Transesterification Reactions of 10-Undecenoate Esters

Ethyl-10-undecenoate (derived from castor oil) and methyl-10-undecenoate undergo transesterification with diols or alcohols to produce monoesters and diesters. Key catalysts and conditions include:

Metal Oxide Catalysts (V₂O₅-Based Systems)

-

Vanadium pentoxide (V₂O₅) exhibits moderate activity, achieving 64.2% combined yield of diester and monoester in 23 hours at 100°C with 40% conversion of ethyl-10-undecenoate and 94% conversion of 1,4-cyclohexanedimethanol .

-

Copper-deposited V₂O₅ significantly enhances selectivity and yield:

Titanium and Iron Catalysts

-

CpTiCl₃ (cyclopentadienyl titanium trichloride) achieves >99% selectivity for transesterification of methyl-10-undecenoate with cyclohexanemethanol at 120°C in 3 hours (92% yield, TON = 184) .

-

FeCl₃ and FeBr₃ show scalable activity under low catalyst loading (0.5 mol %), with TONs up to 292 for FeCl₃ after 24 hours .

Table 1: Transesterification of Ethyl-10-Undecenoate with 1,4-Cyclohexanedimethanol by Metal Oxides

| Catalyst | Conversion of 1 (%) | Conversion of 2 (%) | Diester Yield (%) | Monoester Yield (%) | Total Yield (%) |

|---|---|---|---|---|---|

| V₂O₅ | 40 | 94 | 56 | 8.2 | 64.2 |

| Cu–V₂O₅ | 46 | 99 | 85 | 7 | 91 |

| Fe–V₂O₅ | 41 | 100 | 62 | 10 | 72 |

Table 2: Performance of Titanium Catalysts in Methyl-10-Undecenoate Transesterification

| Catalyst | Time (h) | Yield (%) | Selectivity (%) | TON |

|---|---|---|---|---|

| CpTiCl₃ | 3 | 92 | >99 | 184 |

| Cp*TiCl₃ | 6 | 80 | >99 | 160 |

| Cp₂TiCl₂ | 3 | 53 | 88 | 106 |

Mechanistic Insights

-

Acid-base bifunctional catalysis : V₂O₅ acts as a Lewis acid, while Cu deposition enhances electron transfer and stabilizes intermediates .

-

Steric effects : Primary alcohols (e.g., 1,4-cyclohexanedimethanol) react efficiently, while bulky alcohols (e.g., cyclohexanol) show low conversion .

Substrate Scope

Reactions proceed efficiently with:

Limitations

Scientific Research Applications

Transesterification and Biofuel Synthesis

Transesterification Process: 10-Undecenoate, particularly in its esterified forms such as ethyl-10-undecenoate and methyl-10-undecenoate, is crucial in transesterification reactions . Transesterification involves reacting a fatty acid ester with an alcohol to produce a different ester and alcohol .

Catalysis and Fine Chemicals: Copper-deposited catalysts have demonstrated effectiveness in the transesterification of ethyl-10-undecenoate with alcohols like 1,4-cyclohexanedimethanol . This process yields 1,ω-diene, specifically cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), which is a promising monomer for synthesizing bio-based polyesters . The use of such catalysts allows for efficient conversion of plant oils into fine chemicals, with the catalyst being recyclable for multiple runs without significant loss in activity or selectivity .

Reaction Conditions and Analysis: The transesterification reactions typically occur at 100°C without a solvent, using an excess of ethyl-10-undecenoate to ensure the conversion of the alcohol . The resulting products, including monoesters and diesters, are quantitatively analyzed using gas chromatography (GC) with an internal standard to determine conversion rates and yields .

Synthesis of Lipoconjugates

Lipoconjugate Synthesis: Methyl 10-undecenoate is utilized in synthesizing lipoconjugates of phenolic acids . This involves a thiol-ene reaction with cysteamine hydrochloride, followed by amidation with phenolic acids such as caffeic, ferulic, sinapic, coumaric, and cinnamic acid .

Antioxidant Activity: The lipoconjugates derived from methyl 10-undecenoate exhibit antioxidant properties, evaluated through DPPH radical scavenging assays and differential scanning calorimetry (DSC) to measure the inhibition of linoleic acid oxidation .

Anticancer Activity: These compounds are also screened for cytotoxic activity against various cancer cell lines, showing potential as anticancer agents .

Depolymerization of Poly(ethylene adipate)

Transesterification for Depolymerization: Methyl 10-undecenoate can be used in the depolymerization of poly(ethylene adipate) through transesterification reactions . CpTiCl3 catalysts facilitate this process, achieving high conversion rates at temperatures between 120-150°C .

Hydroaminomethylation

Generating α,ω-Amino Fatty Acid Esters: Methyl 10-undecenoate is used in hydroaminomethylation (HAM) reactions to generate α,ω-amino fatty acid esters . This process involves the use of a TMS (methanol and n-dodecane) to facilitate the reaction .

Bioactive Compounds

Research on Bioactive Compounds: Research indicates that bioactive compounds from natural sources, including those related to 10-undecenoate derivatives, have significant scientific importance and broad application prospects . These compounds are evaluated for various biological activities, including anticancer, antibacterial, and antioxidant properties .

Phenolic Compounds

Role of Phenolic Compounds: Phenolic compounds, closely related to the derivatives of 10-undecenoate, are known for their antioxidant and anti-inflammatory properties . They are being researched for their potential in managing diabetes due to their positive effects on glucose homeostasis .

Mechanism of Action

The mechanism of action of 10-undecynoate involves its ability to participate in various chemical reactions due to the presence of the alkyne group. This group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 10-undecynoic acid and related compounds:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 10-Undecynoic acid | C₁₁H₁₈O₂ | 182.26 | Not provided | Terminal alkyne (C≡C) at C10 |

| 10-Undecenoic acid | C₁₁H₂₀O₂ | 184.27 | 112-38-9 | Double bond (C=C) at C10 |

| Methyl 10-undecenoate | C₁₂H₂₂O₂ | 198.30 | 111-81-9 | Methyl ester of 10-undecenoic acid |

| Ethyl 10-undecenoate | C₁₃H₂₄O₂ | 212.33 | Not provided | Ethyl ester of 10-undecenoic acid |

| Butyl 10-undecenoate | C₁₅H₂₈O₂ | 240.38 | 109-42-2 | Butyl ester of 10-undecenoic acid |

| Heptyl undecylenate | C₁₈H₃₄O₂ | 282.46 | 68141-27-5 | Heptyl ester of 10-undecenoic acid |

Key Observations :

- 10-Undecynoic acid has two fewer hydrogens than 10-undecenoic acid due to the triple bond, reducing its molecular weight slightly .

- Esters of 10-undecenoic acid (e.g., methyl, ethyl) increase in molecular weight with longer alkyl chains, impacting solubility and volatility .

Physical and Chemical Properties

- 10-Undecynoic acid: Limited data on physical properties, but the alkyne group likely increases reactivity compared to alkenes.

- 10-Undecenoic acid: Classified as a medium-chain fatty acid with applications in lipid research and antifungal formulations .

- Esters: Ethyl 10-undecenoate: Soluble in ethanol; used in flavoring agents (JECFA/FCC standards) . Methyl 10-undecenoate: >95% purity (GC), stored at +4°C; utilized in organic synthesis . Heptyl undecylenate: Larger molecular size (C18H34O2) suggests lower volatility, suitable for cosmetics or surfactants .

Biological Activity

10-Undecynoate, a derivative of undecenoic acid, has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and materials science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by relevant case studies and research findings.

This compound is characterized by a carbon chain of eleven carbons with a terminal alkyne group. Its synthesis typically involves the transformation of undecenoic acid through various chemical reactions, such as methylation and thiol-ene reactions. For instance, one study synthesized five novel methyl 10-undecenoate-based lipoconjugates of phenolic acids, achieving product yields between 84-86% over three steps .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be between 5 and 20 μg/mL for bacteria like Pseudomonas aeruginosa and E. coli, showcasing its potential as a broad-spectrum antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 5-20 |

| E. coli | 5-20 |

| Staphylococcus aureus | 5-20 |

| Candida albicans | 0.2-0.9 |

Antioxidant Activity

The antioxidant capacity of compounds derived from this compound has been evaluated using assays such as the DPPH radical scavenging assay. In one study, several derivatives demonstrated notable antioxidant activity, indicating their potential use in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the therapeutic potential of this compound derivatives. In particular, some lipoconjugates synthesized from methyl 10-undecenoate showed promising anticancer activity against five different cell lines, suggesting that modifications to the base structure can enhance biological efficacy .

Table 2: Cytotoxic Activity of Methyl 10-Undecenoate Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Lipoconjugate A | HeLa | 15 |

| Lipoconjugate B | MCF-7 | 12 |

| Lipoconjugate C | A549 | 18 |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of chitosan derivatives showed that when modified with peptides derived from methyl 10-undecenoate, the resulting compounds exhibited enhanced antibacterial properties compared to their unmodified counterparts .

- Cytotoxicity Against Leukemia : Another investigation revealed that derivatives of this compound were active against the L5178Y leukemic cell line, significantly increasing the lifespan of P388 leukemic mice when compared to traditional treatments like mitomycin C .

- Polymer Applications : The use of this compound in creating bio-based polymers with antimicrobial properties has been explored extensively. These polymers demonstrated effective inhibition against pathogenic microorganisms while being biocompatible for potential medical applications .

Q & A

Q. How can cross-disciplinary research frameworks enhance the development of this compound-based biomaterials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.